Cardiac Safety Profile: Quinine Exhibits 4.3-Fold Lower QT Prolongation Potency Than Quinidine in Head-to-Head Clinical Comparison
In a direct clinical comparison of 31 quinine-treated and 14 quinidine-treated malaria patients, quinine demonstrated a significantly reduced proarrhythmic risk. The mean ratio of change in corrected QT interval to change in plasma concentration (ΔQTc%/ΔC) was 0.74%·mg⁻¹·L⁻¹ for quinine, compared to 3.2%·mg⁻¹·L⁻¹ for quinidine (p < 0.001), representing a 4.3-fold lower concentration-dependent QT prolongation effect [1]. Additionally, despite plasma quinine concentrations reaching up to 20 mg/L, no evidence of cardiotoxicity was observed, whereas QT prolongation was considerably greater in quinidine-treated patients [2].
| Evidence Dimension | Concentration-dependent QT interval prolongation (ΔQTc%/ΔC) |
|---|---|
| Target Compound Data | 0.74%·mg⁻¹·L⁻¹ |
| Comparator Or Baseline | Quinidine: 3.2%·mg⁻¹·L⁻¹ |
| Quantified Difference | 4.3-fold lower (p < 0.001) |
| Conditions | Clinical electrocardiogram monitoring in 31 quinine-treated and 14 quinidine-treated patients with P. falciparum malaria |
Why This Matters
For applications where cardiac safety margin is a critical selection criterion, quinine offers a quantifiably superior therapeutic window relative to quinidine, directly impacting procurement decisions in clinical research and drug development programs evaluating Cinchona alkaloids.
- [1] White NJ, Looareesuwan S, Warrell DA. Quinine and quinidine: a comparison of EKG effects during the treatment of malaria. J Cardiovasc Pharmacol. 1983;5(2):173-5. View Source
- [2] White NJ, Looareesuwan S, Warrell DA, et al. Quinine and quinidine: A comparison of EKG effects during the treatment of malaria. Scilit summary. View Source
